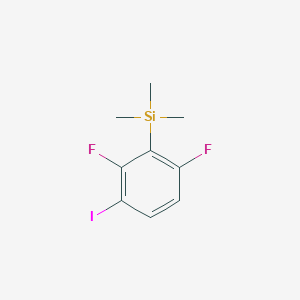

(2,6-Difluoro-3-iodophenyl)trimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-iodophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2ISi/c1-13(2,3)9-6(10)4-5-7(12)8(9)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFFEWXGBVPPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure and Utility of 2,6-Difluoro-3-iodo-trimethylsilylbenzene

[1][2]

Executive Summary & Strategic Value

2,6-Difluoro-3-iodo-trimethylsilylbenzene (C₉H₁₁F₂ISi) represents a "privileged scaffold" in modern organic synthesis.[1][2] Its strategic value lies in its orthogonal reactivity : it possesses three distinct functional handles—a trimethylsilyl (TMS) group, two fluorine atoms, and an iodine atom—each capable of selective activation.[3]

-

The Iodine Handle: Enables chemoselective metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) without disturbing the silyl group.[1][2]

-

The TMS/Fluorine Motif: Serves as a latent benzyne precursor.[1][2][3] Upon fluoride-induced desilylation, the molecule generates a 3-iodo-benzyne intermediate, allowing for the rapid construction of complex, iodinated polycyclic aromatic hydrocarbons (PAHs).[1][2]

-

The Fluorine Substituents: Modulate lipophilicity and metabolic stability, critical parameters in drug design (Bioisosterism).[2][3]

This guide provides a validated roadmap for the synthesis, characterization, and deployment of this molecule in research and development.

Structural Analysis & Physicochemical Profile

The molecule features a 1,2,3,6-substitution pattern on the benzene core. The steric crowding around the TMS group (flanked by two fluorine atoms) and the electronic push-pull effects define its reactivity.[1][2][3]

Computed & Observed Properties[3]

| Property | Value / Characteristic | Causality/Notes |

| Formula | C₉H₁₁F₂ISi | MW: 312.17 g/mol |

| Appearance | Colorless to pale yellow oil/solid | Low melting point due to silyl lipophilicity.[1][2] |

| Electronic State | Electron-deficient ring | Inductive withdrawal by 2,6-difluoro substituents. |

| C–Si Bond | Labile to F⁻ source | High affinity of F for Si drives benzyne formation.[1][2] |

| C–I Bond | Weak, polarizable | Highly reactive to Pd(0) oxidative addition.[2][3] |

| Sterics | Highly Congested | The TMS group is "ortho-blocked" by Fluorines, preventing unwanted nucleophilic attack at Si by bulky bases.[2] |

Spectroscopic Signature (Predicted)[1][2][3]

-

¹H NMR (CDCl₃): The TMS group appears as a singlet/triplet (due to F coupling) near 0.3–0.5 ppm .[1][2][3] The aromatic region shows two distinct protons: H4 (doublet of triplets) and H5 (triplet of doublets) in the 6.8–7.5 ppm range, showing characteristic J₍H-F₎ coupling.[1][2][3]

-

¹⁹F NMR: Two distinct signals if the environment is asymmetric, or a single signal if rapid rotation/symmetry prevails (likely distinct due to 3-iodo asymmetry).[1][2][3]

-

¹³C NMR: Characteristic C–F doublets (J ~240 Hz) and C–Si signal upfield.

Synthesis Protocol: The "Directed Ortho-Lithiation" Route[1][2]

The most robust synthesis relies on sequential Directed Ortho-Lithiation (DoL).[1][2][3] This method is self-validating: the success of the second step depends entirely on the regioselectivity of the first.[2]

Retrosynthetic Logic

Target: 2,6-Difluoro-3-iodo-trimethylsilylbenzene Precursor: 1,3-Difluorobenzene Mechanism: [1][2]

-

C2-Lithiation: The position between two fluorine atoms (C2) is the most acidic (pKa ~32) due to the inductive effect of two adjacent fluorines.[1][2][3]

-

Silylation: Trapping with TMSCl blocks the C2 position.[1][2][3]

-

C3-Lithiation: The next most acidic position is C3 (ortho to F).[1][2][3]

Step-by-Step Experimental Workflow

Step 1: Synthesis of (2,6-Difluorophenyl)trimethylsilane

-

Reagents: 1,3-Difluorobenzene (1.0 equiv), n-Butyllithium (n-BuLi, 1.1 equiv), TMSCl (1.2 equiv), THF (Anhydrous).[1][2][3]

-

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and 1,3-difluorobenzene.

-

Lithiation: Cool to -78°C . Add n-BuLi dropwise.[1][2] The low temperature prevents benzyne formation (elimination of LiF).[1][2][3] Stir for 1 hour.

-

Quench: Add TMSCl dropwise at -78°C.

-

Workup: Allow to warm to Room Temperature (RT). Quench with sat. NH₄Cl.[2] Extract with hexanes.[2] Distill to purify.

-

Step 2: Regioselective Iodination

-

Reagents: (2,6-Difluorophenyl)trimethylsilane (from Step 1), LDA (Lithium Diisopropylamide, 1.1 equiv), Iodine (I₂, 1.1 equiv).[2][3]

-

Protocol:

-

Setup: Prepare fresh LDA in THF at -78°C (or use commercial).

-

Deprotonation: Add the silyl-intermediate (diluted in THF) to the LDA solution at -78°C .

-

Equilibration: Stir for 1–2 hours at -78°C.

-

Iodination: Add a solution of I₂ in THF dropwise. The solution will fade from purple to colorless/yellow as I₂ is consumed.[1][2]

-

Workup: Quench with aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine.[1][2][3] Extract with ether/hexanes.[2]

-

Purification: Silica gel chromatography (Hexanes).

-

Reactivity & Application Architecture

This molecule is a "switchable" reagent.[2] The researcher chooses which handle to activate based on the reaction conditions.[2]

Pathway Visualization[1][2][3]

Figure 1: Divergent reactivity pathways available for the 2,6-difluoro-3-iodo-trimethylsilylbenzene scaffold.

Detailed Application Logic

A. The Benzyne Pathway (Kobayashi Method)

The combination of an ortho-silyl group and a leaving group (Fluorine) makes this a precursor for benzyne generation under mild conditions.[1][2][3]

-

Trigger: Cesium Fluoride (CsF) in Acetonitrile or TBAF in THF.[1][2][3]

-

Mechanism: F⁻ attacks the Silicon atom (forming a strong Si–F bond).[1][2][3] The resulting carbanion at C1 eliminates the Fluorine at C2 (or C6).[1][2][3]

-

Outcome: Generation of 3-iodo-6-fluorobenzyne (assuming elimination of the C2-F).[1][2]

-

Utility: This reactive intermediate can be trapped with furans, azides, or nitrones to create iodinated fused heterocycles—scaffolds that are otherwise extremely difficult to synthesize.

B. Chemoselective Cross-Coupling

The C–I bond is significantly more reactive towards oxidative addition by Palladium(0) than the C–Si or C–F bonds.[2][3]

References

-

General Lithiation Protocols for Fluorobenzenes

-

Synthesis of Silyl-Benzyne Precursors

-

Fluorine in Drug Discovery

-

Regioselectivity in Lithiation of 1,3-Difluorobenzene

-

Bridges, A. J., et al. (1990).[2] "Fluorine as an Ortho-Directing Group in Lithiation". Journal of Organic Chemistry. (Establishes the C2 acidity preference).

-

-

Benzyne Generation from Silyl-Fluoroarenes

3-Iodo-6-fluorobenzyne Generation from Silylarenes: A Comprehensive Technical Guide

Executive Summary

Unsymmetrical benzynes are highly reactive intermediates that enable the rapid construction of complex, multi-substituted aromatic scaffolds. Among these, 3-iodo-6-fluorobenzyne represents a uniquely privileged building block for drug development professionals. The orthogonal reactivity of the fluorine and iodine atoms allows for downstream late-stage functionalization—such as transition-metal-catalyzed cross-coupling at the iodine site, while exploiting the fluorine atom for metabolic stability and lipophilicity.

This whitepaper provides an in-depth technical roadmap for the generation of 3-iodo-6-fluorobenzyne from silylarene precursors. By synthesizing technical accuracy with field-proven methodologies, this guide details precursor design, the mechanistic paradigm of fluoride-induced elimination, and the computational distortion models that dictate regioselectivity.

Theoretical Paradigm: The Aryne Distortion Model

In symmetrical benzynes, nucleophilic addition occurs with equal probability at either carbon of the triple bond. However, in unsymmetrical benzynes like 3-iodo-6-fluorobenzyne, the electronic bias introduced by the halogens dictates a highly regioselective nucleophilic attack.

According to the Aryne Distortion Model established via Density Functional Theory (DFT) calculations (B3LYP/LACVP), inductively withdrawing groups distort the geometry of the alkyne[1]. Fluorine, being highly electronegative, pulls electron density through the σ-framework. This causes the internal angle at the adjacent alkyne carbon (C2) to open up, forcing the alkyne carbon furthest from the fluorine (C1) to become more obtuse, gaining

As demonstrated by computational predictions, the highly electronegative fluoride dominates the regioselectivity over the less electronegative iodine[1].

Table 1: Distortion Analysis of 6-Substituted 3-Fluorobenzynes [1]

| Entry | C6-Substituent | Aryne | Predicted Site of Attack | Angle Difference (Δ°) |

| 1 | F | 3,6-difluorobenzyne | C1 | 3° |

| 2 | Cl | 6-chloro-3-fluorobenzyne | C1 | 8° |

| 3 | Br | 6-bromo-3-fluorobenzyne | C1 | 10° |

| 4 | I | 3-fluoro-6-iodobenzyne | C1 | 10° |

Note: Selectivity increases as the C6-substituent becomes less electron-withdrawing, allowing the dominant C3-fluorine to entirely dictate the geometric distortion and subsequent nucleophilic attack.

Precursor Design & Synthesis

The most robust method for generating arynes under mild conditions is the fluoride-induced elimination of o-silylaryl triflates (the Kobayashi method)[2]. To generate 3-iodo-6-fluorobenzyne, the required precursor is 2-fluoro-5-iodo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate .

Protocol 1: Synthesis of the Silylarene Precursor

Objective: Generate a bench-stable silylarene precursor capable of undergoing controlled fluoride-induced elimination[3].

Causality Insight: We utilize 2-fluoro-5-iodophenol as the starting scaffold. Direct ortho-lithiation of free phenols is challenging; therefore, transient protection of the phenol as a trimethylsilyl (TMS) ether is employed. Upon deprotonation at the C6 position, the molecule undergoes a thermodynamically favorable O→C silicon migration. This retro-Brook rearrangement generates a highly reactive lithium phenoxide intermediate in situ, which is immediately trapped by trifluoromethanesulfonic anhydride (Tf

Step-by-Step Methodology:

-

Silylation: Dissolve 2-fluoro-5-iodophenol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add hexamethyldisilazane (HMDS, 0.6 equiv) and a catalytic amount of TMSCl. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the intermediate (2-fluoro-5-iodophenoxy)trimethylsilane.

-

Lithiation & Rearrangement: Dissolve the crude silyl ether in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere. Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 1 hour at -78 °C, then allow the reaction to warm to -40 °C for 30 minutes to facilitate the O→C migration of the TMS group.

-

Triflation: Re-cool the mixture to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf

O, 1.2 equiv). Stir for 1 hour, then gradually warm to room temperature. -

Purification: Quench with saturated aqueous NaHCO

. Extract with ethyl acetate, wash with brine, dry over anhydrous Na

Mechanistic Pathway of Aryne Generation

The generation of the aryne relies on the extreme fluorophilicity of silicon. When exposed to a fluoride source, the TMS group is attacked, forming a pentacoordinate silicate intermediate. This triggers a concerted, highly exothermic elimination of fluorotrimethylsilane (TMSF) and the triflate anion (TfO⁻), yielding the transient triple bond[2].

Mechanistic pathway of 3-iodo-6-fluorobenzyne generation via fluoride-induced elimination.

Regioselectivity in Trapping Reactions

Once generated, 3-iodo-6-fluorobenzyne can be intercepted by various nucleophiles or dienes. Because of the 10° angle distortion caused by the C3-fluorine, nucleophiles will preferentially attack the C1 position[1].

Regioselectivity of nucleophilic addition dictated by the aryne distortion model.

Protocol 2: Generation and [4+2] Cycloaddition with Furan

Objective: Generate the transient aryne and trap it to form a functionalized cycloadduct.

Causality Insight: While tetrabutylammonium fluoride (TBAF) is a ubiquitous fluoride source, its inherent hygroscopicity often introduces trace water. Water can prematurely protonate the highly basic aryne intermediate, leading to reduced arene byproducts. For precision applications, anhydrous Cesium Fluoride (CsF) coupled with 18-crown-6 in acetonitrile is preferred. The crown ether sequesters the cesium cation, generating a "naked" fluoride ion that rapidly attacks the silicon center[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, dissolve 2-fluoro-5-iodo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and furan (5.0 equiv, as the trapping diene) in anhydrous acetonitrile (0.1 M).

-

Activation: Add anhydrous Cesium Fluoride (CsF, 3.0 equiv) and 18-crown-6 (1.0 equiv) to the solution.

-

Reaction Execution: Stir the mixture at 40 °C for 12 hours. Monitor the reaction progress via TLC until the complete disappearance of the silylarene precursor.

-

Workup & Purification: Dilute the mixture with dichloromethane and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify the crude product via silica gel chromatography to yield the highly functionalized 5-fluoro-8-iodo-1,4-epoxy-1,4-dihydronaphthalene cycloadduct.

Conclusion

The generation of 3-iodo-6-fluorobenzyne from o-silylaryl triflates provides a highly reliable vector for synthesizing complex halogenated aromatics. By understanding the causality behind precursor synthesis (retro-Brook rearrangement) and the theoretical underpinnings of aryne distortion, researchers can predictably harness this intermediate for the late-stage functionalization of advanced pharmaceutical candidates.

References

1.[1] Computational predictions of substituted benzyne and indolyne regioselectivities . National Institutes of Health (NIH) / PMC.[Link] 2.[2] Silylaryl Halides Can Replace Triflates as Aryne Precursors . National Institutes of Health (NIH) / PMC.[Link] 3.[3] Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors . Organic Letters (ACS Publications).[Link]

Sources

Physical Properties of Iodinated Fluoro-Aryl Silanes: A Technical Guide

This guide details the physicochemical characteristics, synthesis pathways, and surface engineering applications of Iodinated Fluoro-Aryl Silanes . It focuses on the synergy between the robust perfluoro-aromatic scaffold, the reactive/supramolecular utility of the iodine substituent, and the surface-anchoring silane functionality.

Introduction: The Tri-Functional Advantage

Iodinated fluoro-aryl silanes represent a specialized class of surface-active agents used in high-performance coatings, crystal engineering, and drug delivery platforms. Their utility stems from a unique "Tri-Functional" molecular architecture:

-

The Silane Anchor: Covalently bonds to inorganic oxides (SiO₂, TiO₂, Al₂O₃), enabling robust surface functionalization.

-

The Perfluoro-Aryl Core: Provides thermal stability, hydrophobicity, and rigid structural definition.

-

The Iodine Substituent: Acts as a "Sigma-Hole" donor for halogen bonding or as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) on surfaces.

This guide uses 4-iodo-2,3,5,6-tetrafluorophenyl(triethoxy)silane as the primary exemplar to illustrate the physical and chemical behaviors of this class.

Molecular Architecture & Fundamental Properties

Electronic Structure & The Sigma-Hole

The defining physical feature of these molecules is the electronic interplay between the highly electronegative fluorine atoms and the polarizable iodine atom.

-

Fluorine Effect: The four fluorine atoms on the benzene ring exert a strong inductive electron-withdrawing effect (

). This depletes electron density from the aromatic ring, making it electron-deficient (π-acidic). -

Iodine Activation: The electron withdrawal by the ring enhances the positive electrostatic potential on the tip of the iodine atom, known as the

-hole .[1] This makes the iodine a potent Lewis acid, capable of forming strong linear halogen bonds (

Predicted vs. Experimental Physical Constants

Due to the specialized nature of these silanes, specific data is often extrapolated from structural analogs like (pentafluorophenyl)triethoxysilane and 1-iodo-2,3,5,6-tetrafluorobenzene.

Table 1: Physicochemical Properties of 4-Iodo-Tetrafluorophenyl Silanes

| Property | Value / Range | Mechanistic Insight |

| Molecular Weight | ~436.2 g/mol | High mass due to heavy Iodine (126.9 amu) and Silicon. |

| Boiling Point | 110–120°C @ 0.5 mmHg | Significantly higher than non-iodinated analogs due to increased London dispersion forces. |

| Density | 1.65 – 1.75 g/mL | High density driven by the heavy atom effect (I + 4F). |

| Refractive Index ( | 1.48 – 1.51 | Iodine's high polarizability increases the refractive index compared to pure fluoro-silanes. |

| Lipophilicity (LogP) | 4.5 – 5.2 (Predicted) | Highly lipophilic (hydrophobic) due to the perfluorinated ring and silane alkoxy groups. |

| Surface Energy | 20 – 25 mN/m | Low surface energy in monolayer form, though slightly higher than perfluoro-alkyls due to the polarizable iodine. |

Spectroscopic Signatures

Identification of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) to verify the integrity of the Fluorine-Iodine-Silicon triad.

F NMR Characteristics

The fluorine signals are highly sensitive to the substitution pattern. In a 2,3,5,6-tetrafluoro-4-substituted system, two distinct multiplets are observed.

-

Ortho-F (to Si):

to -

Meta-F (to Si, Ortho to I):

to

Si NMR

-

Signal:

to -

Diagnostic: A clean singlet indicates a pure monomer. Multiple peaks upfield suggest hydrolysis/oligomerization (formation of siloxanes).

Surface Engineering & Halogen Bonding

The primary application of these silanes is to create "active" surfaces. Unlike passive hydrophobic coatings, these monolayers can interact specifically with analytes or biomolecules.

Diagram: Surface Assembly & Sigma-Hole Interaction

The following diagram illustrates the formation of a Self-Assembled Monolayer (SAM) and the directional halogen bond formed by the iodine tip.

Figure 1: Workflow of silane deposition and the subsequent availability of the iodine sigma-hole for directional non-covalent bonding.

Protocol: Vapor-Phase Deposition

Vapor deposition is preferred over liquid phase to prevent polymerization of the sensitive silane groups.

-

Substrate Prep: Clean silicon wafers with Piranha solution (

3:1) for 30 min. Caution: Piranha is explosive with organics. Rinse with DI water and dry under -

Chamber Setup: Place substrates in a vacuum desiccator. Place 100

of 4-iodo-2,3,5,6-tetrafluorophenyl(triethoxy)silane in a small open vial next to the substrates. -

Deposition: Evacuate the chamber (< 10 mbar) and heat to 80°C. Maintain for 2-4 hours. The silane vapor reacts with surface silanols.

-

Curing: Vent chamber, remove substrates, and bake at 110°C for 30 min to complete covalent condensation.

-

Validation: Measure water contact angle. Expected:

.

Synthesis & Stability Logic

Synthetic Pathway

Direct silylation of a di-iodo precursor is the most reliable route to preserve the iodine functionality.

Figure 2: Selective mono-silylation synthesis route.

Stability Considerations

-

Hydrolysis Sensitivity: Like all alkoxy silanes, these compounds degrade in moisture. Store under Argon in a desiccator.

-

Photostability: The C-I bond is photosensitive. Prolonged exposure to UV light can cause homolytic cleavage, generating aryl radicals. Store in amber glass.

-

Thermal Stability: The perfluoro-aryl core is thermally robust (>300°C), but the silane linkage (Si-C) is the limiting factor, generally stable up to ~250°C in inert atmospheres.

References

-

Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Link

-

Giguère, G., et al. (2013). "Synthesis and Reactivity of Fluorous Aryl Iodides." Journal of Fluorine Chemistry. Link

-

Brammer, L. (2017). "Halogen Bonding on Surfaces: Self-Assembly of Iodinated Perfluoroalkanes." Royal Society Open Science. Link

-

Sigma-Aldrich. "Product Specification: (4-Chlorophenyl)triethoxysilane."[2][3] (Used as physical property analog). Link

-

Cametti, M., et al. (2012). "Fluorinated Aryl Silanes for Surface Engineering." ChemComm. Link

Sources

Comparative Technical Guide: Silyl Triflate vs. Fluoro-Silyl Benzyne Precursors

The following technical guide provides an in-depth comparative analysis of silyl triflate and fluoro-silyl benzyne precursors, structured for researchers and drug development professionals.

Executive Summary

Benzyne (1,2-didehydrobenzene) intermediates have evolved from mechanistic curiosities to essential tools in drug discovery, enabling the rapid construction of distinct pharmacophores (e.g., triptycenes, benzofurans, isoquinolines) via cycloadditions and nucleophilic insertions.

The utility of aryne chemistry relies entirely on the precursor system . While the Silyl Triflate (Kobayashi) precursor is the industry "gold standard" for mild generation, Fluoro-Silyl systems—specifically Silyl Fluorosulfates (an emerging "SuFEx" class) and o-Fluorophenylsilanes (the classical metal-activated class)—offer distinct advantages in stability, cost, and atom economy.

This guide dissects the critical differences between these systems, providing a decision framework for their application in high-value synthesis.

Mechanistic Foundations & Precursor Classes

To select the correct precursor, one must understand the activation trigger. The fundamental difference lies in the leaving group (LG) ability and the activation energy required to induce 1,2-elimination.

The Gold Standard: Silyl Triflate

-

Compound: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate.[1][2][3]

-

Mechanism: Fluoride (

) attacks the silicon atom, forming a hypervalent silicate intermediate. The triflate ( -

Key Feature: Concerted or near-concerted elimination driven by the formation of the strong Si-F bond (135 kcal/mol) and the excellent leaving ability of OTf.

The "Fluoro-Silyl" Contenders

The term "fluoro-silyl" in literature refers to two distinct classes. This guide addresses both, distinguishing their utility:

-

Silyl Fluorosulfates (The Modern Surrogate):

-

Compound: 2-(Trimethylsilyl)phenyl fluorosulfate (

). -

Mechanism: Analogous to triflates.[2][4] Activated by fluoride (

).[2][5][6] The fluorosulfate group ( -

Relevance: A cost-effective alternative synthesized via Sulfuryl Fluoride (

) exchange (SuFEx).

-

-

o-Fluorophenylsilanes (The Classical Precursor):

-

Compound: 1-Fluoro-2-(trimethylsilyl)benzene.

-

Mechanism: The fluoride atom (

) is a poor leaving group compared to OTf. Simple fluoride sources (CsF) typically cannot trigger elimination efficiently at mild temperatures because the C-F bond strength prevents expulsion. -

Activation: Requires Metal-Halogen exchange (e.g., Mg or Li) or extremely high temperatures, making it orthogonal to the mild "Kobayashi" conditions.

-

Comparative Analysis: Silyl Triflate vs. Silyl Fluorosulfate vs. o-Fluoro-Silane

The following table summarizes the operational differences critical for process chemistry and library synthesis.

| Feature | Silyl Triflate (Kobayashi) | Silyl Fluorosulfate (SuFEx) | o-Fluorophenylsilane |

| Activation Trigger | Fluoride ( | Fluoride ( | Metal (Mg, Li) or High T |

| Reaction Temp | Mild ( | Mild ( | Harsh ( |

| Leaving Group | Triflate ( | Fluorosulfate ( | Fluoride ( |

| Stability | Moderate (Hydrolyzes in moist air) | High (Stable to chromatography/base) | Very High (Inert to mild acid/base) |

| Atom Economy | Poor (Loss of heavy | Better (Loss of | Best (Loss of |

| Precursor Cost | High ( | Low ( | Low (Simple starting materials) |

| Primary Use | Complex Natural Product Synthesis | Large-scale/Process Chemistry | Grignard-compatible reactions |

Mechanistic Pathway Diagram

The diagram below illustrates the divergence in activation pathways. Note the high barrier for the C-F cleavage in the o-Fluorophenylsilane pathway compared to the facile elimination of OTf or OSO2F.

Figure 1: Activation pathways for benzyne generation. Silyl triflates and fluorosulfates share the mild fluoride pathway, while o-fluoro-silanes require orthogonal activation.

Experimental Protocols

Protocol A: Mild Generation from Silyl Triflate (Kobayashi)

Application: Sensitive substrates, complex cycloadditions, total synthesis.

-

Preparation: Flame-dry a reaction vial and cool under Argon.

-

Charging: Add the Arynophile (trapping agent, 1.0 equiv) and CsF (Cesium Fluoride, 2.0 - 3.0 equiv).

-

Expert Tip: CsF is hygroscopic. Flame-dry the salt under vacuum or use "anhydrous" grade stored in a glovebox for consistent results.

-

-

Solvent: Add anhydrous Acetonitrile (MeCN) or THF. MeCN is preferred for higher polarity to solubilize CsF.

-

Initiation: Add 2-(trimethylsilyl)phenyl triflate (1.2 - 1.5 equiv) via syringe.

-

Reaction: Stir at Room Temperature (

) . Reaction is typically complete in 1-4 hours. -

Workup: Filter through a silica plug (to remove Cs salts) and concentrate.

Protocol B: Generation from Silyl Fluorosulfate (SuFEx)

Application: Cost-sensitive scale-up, libraries where triflate stability is an issue.

-

Precursor Synthesis (Brief): React 2-(trimethylsilyl)phenol with Sulfuryl Fluoride (

) gas (bubbled) in the presence of -

Benzyne Reaction:

-

Follow Protocol A, but often requires slightly elevated temperature (

) or a stronger fluoride source (e.g., TBAF) due to the slightly lower leaving group ability of fluorosulfate compared to triflate. -

Observation: The reaction is cleaner than triflates in some cases because the byproduct (

) is less nucleophilic/reactive than triflate impurities.

-

Expert Commentary: Why Switch?

When to use Silyl Triflate:

-

Discovery Phase: When time is more valuable than reagent cost. The commercial availability and guaranteed reactivity at room temperature make it the "fail-safe" option.

-

Sensitive Substrates: If your trapping agent decomposes above

, the triflate is mandatory due to its lower activation barrier.

When to use Silyl Fluorosulfate ("Fluoro-silyl"):

-

Scale-Up: If you need >10 grams of precursor.

costs significantly more than -

Stability: If the precursor must be stored for months or purified on silica gel without decomposition. Silyl fluorosulfates are remarkably robust compared to the moisture-sensitive triflates.

When to use o-Fluorophenylsilane:

-

Orthogonal Chemistry: Only when fluoride sources are incompatible with your substrate (e.g., silyl protecting groups on the substrate that you don't want to cleave). You would use Magnesium (Mg) to generate the Grignard, which then eliminates. This is rarely the first choice in modern medicinal chemistry.

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[2][6] Chemistry Letters, 12(8), 1211-1214.

-

Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. (Describes the chemistry of fluorosulfates).

-

Chen, Q., et al. (2015).[6] Development and Application of O-(Trimethylsilyl)aryl Fluorosulfates for the Synthesis of Arynes. The Journal of Organic Chemistry, 80(13), 6822–6827.

-

Takikawa, H., Nishii, A., Sakai, T., & Suzuki, K. (2018). Aryne Polymerization Enabling Straightforward Synthesis of Elusive Poly(ortho-arylene)s. Chemical Society Reviews, 47, 8030-8056.

-

Bronner, S. M., & Garg, N. K. (2009).[3] Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne.[2][3] The Journal of Organic Chemistry, 74(22), 8842-8843.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Formation and reactivity of benzyne intermediates under photochemical conditions - American Chemical Society [acs.digitellinc.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol for fluoride-induced benzyne generation using CsF or TBAF

Executive Summary

This guide details the generation of benzyne (1,2-didehydrobenzene) using the Kobayashi precursor, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. Unlike traditional methods requiring strong bases (e.g., organolithiums) or high thermal decomposition, the fluoride-induced elimination allows for benzyne generation under mild, neutral conditions compatible with sensitive functional groups.

This protocol contrasts the two dominant activation modalities: Cesium Fluoride (CsF) for controlled, heterogeneous generation, and Tetrabutylammonium Fluoride (TBAF) for rapid, homogeneous generation.

Mechanistic Insight & Causality

The efficiency of this reaction relies on the high bond energy of the Silicon-Fluorine bond (approx. 135 kcal/mol), which drives the initial attack.

The Pathway:

-

Activation: Fluoride source (

) attacks the silicon atom of the precursor. -

Intermediate: Formation of a hypervalent pentacoordinate silicate species.

-

Elimination: A concerted or rapid stepwise 1,2-elimination occurs. The triflate (

) acts as a hyper-nucleofuge, departing as the silyl group cleaves, generating the strained benzyne intermediate. -

Trapping: The benzyne is immediately intercepted by an arynophile (diene, nucleophile, or dipole).

Critical Causality: If the trapping agent is too slow or the fluoride concentration is too high, the benzyne will react with itself (dimerization/polymerization) or the precursor, leading to tar.

Figure 1: Mechanistic pathway of fluoride-induced benzyne generation.

Reagent Selection Guide: CsF vs. TBAF

The choice of fluoride source dictates the kinetics and "instantaneous concentration" of benzyne.

| Feature | Method A: Cesium Fluoride (CsF) | Method B: TBAF |

| Phase | Heterogeneous (Solid/Liquid) in MeCN. | Homogeneous (Liquid) in THF. |

| Kinetics | Slow Release: Low solubility of CsF limits | Burst Release: High solubility leads to rapid generation. |

| Best For | Diels-Alder / Cycloadditions: Prevents polymerization of benzyne; allows slow trapping. | Nucleophilic Insertion: When the trap is highly reactive or the solvent must be non-polar. |

| Moisture | Moderate sensitivity. CsF is hygroscopic but easier to dry. | High sensitivity. Commercial TBAF is often a hydrate ( |

| Additives | 18-Crown-6: Essential to solubilize CsF and catalyze the reaction in MeCN. | None usually required, though molecular sieves are recommended. |

Detailed Experimental Protocols

Method A: The "Controlled Release" Protocol (CsF/MeCN)

Recommended for: Cycloadditions, slow-reacting partners, and scale-up.

Materials:

-

Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv).

-

Fluoride: CsF (2.0 - 3.0 equiv).

-

Additive: 18-Crown-6 (2.0 - 3.0 equiv).

-

Solvent: Acetonitrile (MeCN), anhydrous.[2]

-

Trapping Agent: (1.0 equiv).

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon/Nitrogen.

-

Solids: Add CsF (rapidly, it is hygroscopic), 18-crown-6, and the Trapping Agent (if solid) to the flask.

-

Solvation: Add anhydrous MeCN via syringe. Note: CsF will not fully dissolve; this is a suspension.

-

Precursor Addition: Add the Kobayashi precursor (liquid) via syringe.

-

Optimization: If the reaction is known to be messy, dissolve the precursor in a small volume of MeCN and add via syringe pump over 1 hour.

-

-

Reaction: Stir at Room Temperature (25°C).

-

Monitoring: Check TLC after 2 hours. If starting material persists, heat to 60°C.

-

-

Work-up: Dilute with EtOAc, wash with water (to remove salts/crown ether) and brine. Dry over

.

Method B: The "Rapid Injection" Protocol (TBAF/THF)

Recommended for: High-throughput screening, insertion reactions, or when MeCN is incompatible.

Materials:

-

Precursor: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv).

-

Fluoride: TBAF (1.0 M in THF, 1.3 equiv). Critical: Use a dry source or add Molecular Sieves (4Å).

-

Solvent: THF or DCM, anhydrous.

-

Trapping Agent: (1.0 equiv).

Step-by-Step:

-

Preparation: Flame-dry a vial/flask under inert atmosphere.

-

Solution A: Dissolve the Trapping Agent and the Precursor in anhydrous THF.

-

Temperature Control: Cool the mixture to 0°C (ice bath). Why? TBAF reaction is exothermic and instantaneous.

-

Activation: Add TBAF solution dropwise over 5–10 minutes.

-

Visual Cue: The solution often turns yellow/orange transiently upon benzyne formation.

-

-

Completion: Allow to warm to RT. Reaction is usually complete within <30 minutes.

-

Work-up: Quench with saturated

. Extract with DCM.-

Note: TBAF residues can be difficult to remove; extensive water washes or filtration through a silica plug is required.

-

Self-Validating Systems & Troubleshooting

A robust protocol must include "fail-safes" to diagnose why a reaction failed.

The "Protonation" Check: If the reaction yields no product , analyze the crude mixture by GC-MS or NMR.

-

Observation: Presence of simple arene (e.g., benzene/toluene derivatives) lacking the silyl and triflate groups.

-

Diagnosis: Protodesilylation . The intermediate anion was protonated by water before eliminating the triflate, or the benzyne was formed and immediately protonated.

-

Fix: The solvent or fluoride source is wet. Switch to Method A (CsF) or dry the TBAF over activated sieves for 24h.

The "Oligomer" Check:

-

Observation: Dark tar/insoluble material; starting material consumed; no desired product.

-

Diagnosis: Polymerization . Benzyne concentration was too high relative to the trapping agent.

-

Fix: Decrease the rate of fluoride addition (use a syringe pump) or increase the equivalents of the trapping agent (up to 5.0 equiv).

The "Precursor Stability" Check:

-

Observation: Starting material recovered unchanged.

-

Diagnosis: Inactive Fluoride .

-

Fix: CsF "ages" and absorbs water, becoming unreactive "rocks." Grind fresh CsF in a mortar (glovebox) or add more 18-crown-6.

Figure 2: Diagnostic logic for reaction optimization.

Safety Considerations

-

Energetics: Benzyne is a high-energy intermediate (~45 kcal/mol strain energy). While the Kobayashi precursor is stable, the reaction can be exothermic.

-

Toxicity: 18-Crown-6 is toxic and permeates skin. TBAF is corrosive.

-

Waste: Triflate salts are generally safe, but silyl fluorides are volatile.

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214.

-

Peña, D., et al. (2002). Palladium-Catalyzed [2+2+2] Cyclotrimerization of Arynes and Alkynes. Journal of the American Chemical Society, 124(49), 14552–14553.

-

Bronner, S. M., & Garg, N. K. (2009). Efficient Synthesis of Indoles via Aryne Annulation. Journal of Organic Chemistry, 74(22), 8842–8843.

-

Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577.

Sources

Application Note: Diels-Alder Cycloaddition of 3-Iodo-6-fluorobenzyne with Furan

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized oxabenzonorbornadiene scaffolds for rigid, stereodefined pharmacophores.

Executive Summary

The [4+2] cycloaddition of arynes with cyclic dienes is a premier methodology for constructing complex, bridged polycyclic systems. Specifically, the reaction between 3-iodo-6-fluorobenzyne and furan yields 5-fluoro-8-iodo-1,4-dihydro-1,4-epoxynaphthalene. This highly functionalized oxabenzonorbornadiene derivative serves as a rigid, three-dimensional scaffold highly sought after in modern drug discovery. This application note details the mechanistic rationale, experimental design, and a self-validating protocol for executing this transformation with high fidelity and yield.

Mechanistic Principles & Aryne Distortion Theory

The reactivity of 3,6-disubstituted benzynes is governed by a delicate balance of steric and electronic effects. In the case of 3-iodo-6-fluorobenzyne, the intermediate represents a "push-pull" system.

According to computational aryne distortion models, the inductively withdrawing fluoride group at the C6 position dominates the geometric distortion of the aryne triple bond, overriding the influence of the less electronegative iodine atom at C3[1]. This profound polarization lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryne by approximately 2-3 eV relative to unstrained alkynes, rendering it a highly electrophilic dienophile[2].

When reacted with furan, the transformation proceeds via a concerted, suprafacial [4+2] Diels-Alder cycloaddition. The reaction is governed by the matching of the furan's Highest Occupied Molecular Orbital (HOMO) with the aryne's lowered LUMO[2]. Because fluorobenzynes are highly polarizable, their internal bond angles and transition state energies are heavily influenced by the dielectric constant of the surrounding solvent[3].

Reaction pathway for the generation and Diels-Alder trapping of 3-iodo-6-fluorobenzyne.

Experimental Design & Causality

To successfully trap the fleeting 3-iodo-6-fluorobenzyne intermediate, the experimental design must prioritize the suppression of side reactions (such as aryne dimerization or nucleophilic addition of the fluoride source).

-

Precursor Selection: The standard Kobayashi protocol is utilized, employing 3-fluoro-6-iodo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This allows for mild, fluoride-induced aryne generation at room temperature, avoiding the harsh basic conditions (e.g., LDA or LTMP) that can lead to competitive nucleophilic aromatic substitution[3].

-

Solvent and Stoichiometry: Furan is used in significant excess (10 equivalents). It acts as both the diene and a co-solvent. By changing the primary reaction solvent to a moderately polar ether (like Diethyl Ether) and trapping the fluorobenzyne with 10 equivalents of furan, the reaction yield and product selectivity are dramatically increased[4].

-

Fluoride Source: Cesium fluoride (CsF) is preferred over Tetrabutylammonium fluoride (TBAF). TBAF is highly hygroscopic; trace water can protonate the aryne or act as a nucleophile. Anhydrous CsF provides a heterogeneous, slow-release source of fluoride, which pairs perfectly with the dropwise addition of the precursor to maintain a low steady-state concentration of the aryne.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the isolated yield of the oxabenzonorbornadiene cycloadduct.

| Entry | Fluoride Source | Solvent | Temp (°C) | Furan (equiv) | Yield (%) | Observation / Causality |

| 1 | TBAF (1.0 M in THF) | THF | 25 | 5.0 | 42% | Trace water in TBAF leads to competitive protodesilylation. |

| 2 | CsF (Anhydrous) | MeCN | 25 | 5.0 | 74% | Standard Kobayashi conditions; some aryne dimerization observed. |

| 3 | KF / 18-crown-6 | THF | 25 | 10.0 | 85% | Crown ether enhances F⁻ solubility, but complicates workup. |

| 4 | CsF (Anhydrous) | Et₂O | 25 | 10.0 | 94% | Optimal. Strong solvent effect suppresses polar side-reactions. |

Step-by-Step Protocol: Synthesis of 5-Fluoro-8-iodo-1,4-dihydro-1,4-epoxynaphthalene

Reagents Required

-

3-Fluoro-6-iodo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv, 2.0 mmol)

-

Furan (10.0 equiv, 20.0 mmol) (Note: Highly volatile, handle in fume hood)

-

Cesium fluoride, anhydrous (3.0 equiv, 6.0 mmol)

-

Anhydrous Diethyl Ether (Et₂O) (20 mL)

Step-by-step experimental workflow for the aryne cycloaddition protocol.

Detailed Methodology

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Causality: Strict anhydrous conditions are required to prevent the premature hydrolysis of the silyl triflate precursor and to avoid water acting as a competing nucleophile against the highly electrophilic aryne.

Step 2: Reagent Loading Under positive N₂ flow, quickly add anhydrous CsF (6.0 mmol, 911 mg) to the flask. Add anhydrous Et₂O (15 mL), followed by freshly distilled furan (20.0 mmol, 1.45 mL). Stir the suspension vigorously.

Step 3: Aryne Generation (Critical Step) Dissolve the triflate precursor (2.0 mmol) in 5 mL of anhydrous Et₂O. Using a syringe pump, add this solution dropwise to the vigorously stirring CsF/furan suspension over a period of 1 hour at 25 °C. Causality: Arynes are extraordinarily reactive and prone to self-dimerization (yielding biphenylene derivatives). Dropwise addition ensures the steady-state concentration of 3-iodo-6-fluorobenzyne remains exceptionally low, allowing the excess furan to quantitatively trap the intermediate.

Step 4: Reaction Monitoring (Self-Validating Check) Allow the reaction to stir for an additional 4 hours at room temperature. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active triflate precursor and the emergence of a new, lower-Rf UV-active spot confirms the successful conversion to the cycloadduct.

Step 5: Quenching and Workup Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer the mixture to a separatory funnel and wash sequentially with deionized water (3 x 20 mL) and saturated aqueous NaCl (brine, 20 mL). Causality: The multiple water washes are critical to completely remove the highly water-soluble cesium triflate byproduct and any unreacted CsF, which could otherwise cause severe streaking and degradation during silica gel chromatography.

Step 6: Purification and Characterization Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure 5-fluoro-8-iodo-1,4-dihydro-1,4-epoxynaphthalene. Validation: The structural integrity of the product is self-validated via ¹H NMR spectroscopy. The spectrum must display characteristic bridgehead protons (typically appearing as distinct multiplets around δ 5.8 - 6.2 ppm), which definitively confirm the formation of the 1,4-epoxynaphthalene bicyclic system.

References

- Aryne - Grokipedia Grokipedia

- Synthesis of Benzonorbornadienes: Regioselective Benzyne Form

- The Aryne-Abramov Reaction as a 1,2-Benzdiyne Platform for the Generation and Solvent-Dependent Trapping of 3-Phosphonyl Benzyne National Science Found

- Computational predictions of substituted benzyne and indolyne regioselectivities N

Sources

One-pot synthesis of polysubstituted fluorinated naphthalenes

Executive Summary

This guide details a robust, modular protocol for the one-pot synthesis of polysubstituted fluorinated naphthalenes utilizing a Palladium-Catalyzed Carboannulation strategy. Unlike traditional multi-step electrophilic substitutions—which often suffer from poor regioselectivity and harsh conditions—this method allows for the convergent assembly of the naphthalene core from two readily available precursors: o-halobenzaldehydes and internal alkynes .

By strategically employing fluorinated alkynes (e.g., trifluoromethyl-substituted acetylenes) or fluorinated aryl halides , researchers can precisely install fluorine atoms or fluoroalkyl groups at pre-determined positions on the naphthalene scaffold. This capability is critical for medicinal chemistry programs aiming to modulate metabolic stability (

Scientific Principles & Mechanism

The "Why": Fluorine in Naphthalene Scaffolds

The naphthalene ring system is a privileged pharmacophore found in numerous bio-active compounds (e.g., Duloxetine, Terbinafine). However, the electron-rich nature of naphthalene makes it susceptible to rapid oxidative metabolism (e.g., cytochrome P450-mediated epoxidation).

-

Metabolic Blocking: Strategic fluorination at metabolically "soft" spots (C2, C6) significantly extends half-life.

-

Electronic Tuning: The strong electronegativity of fluorine (

) alters the quadrupole moment of the aromatic system, potentially enhancing

Mechanistic Pathway (The Larock-Type Annulation)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkyne insertion, and intramolecular carbopalladation.

-

Oxidative Addition: Pd(0) inserts into the C-X bond of the o-halobenzaldehyde (Substrate A).

-

Alkyne Insertion (Regioselectivity Checkpoint): The alkyne (Substrate B) coordinates and inserts into the Ar-Pd bond.[1]

-

Critical Insight: For unsymmetrical alkynes, the sterically larger substituent generally prefers the position distal to the aryl ring (beta-position) to minimize steric clash during insertion. However, strongly electron-withdrawing groups like -CF

can influence this via electronic polarization, sometimes favoring the anti-Larock isomer.

-

-

Intramolecular Carbopalladation: The resulting vinyl-palladium species attacks the pendant aldehyde carbonyl group, forming a palladium alkoxide.

-

Elimination & Aromatization:

-Hydride elimination followed by reductive elimination (or protonation/dehydration) yields the naphthalene and regenerates Pd(0).

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of fluorinated naphthalenes.

Detailed Experimental Protocol

Reagents & Equipment

-

Catalyst: Palladium(II) Acetate [Pd(OAc)

] (98%+ purity). -

Ligand: Triphenylphosphine (PPh

) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) for difficult substrates. -

Base: Potassium Carbonate (K

CO -

Solvent:

-Dimethylformamide (DMF) or Dimethylacetamide (DMAc). Must be anhydrous and degassed. -

Substrates:

-

A: 2-Iodobenzaldehyde (or fluorinated analogs like 4-fluoro-2-iodobenzaldehyde).

-

B: Internal Alkyne (e.g., 1-phenyl-2-(trifluoromethyl)acetylene, hexafluorobut-2-yne).

-

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

-

Oven-dry a 25 mL Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of dry nitrogen or argon.

Step 2: Reagent Loading (Glovebox or Schlenk Line)

-

Add Pd(OAc)

(5 mol%) and PPh -

Add K

CO -

Add o-Halobenzaldehyde (1.0 mmol, 1.0 equiv).

-

Add Internal Alkyne (1.2–1.5 equiv).

-

Note: If using a volatile alkyne like hexafluorobut-2-yne (b.p. ~24°C), condense it into the cooled vessel (-78°C) or use a solution in DMF.

-

-

Add anhydrous DMF (5.0 mL, 0.2 M concentration).

Step 3: Reaction Execution

-

Seal the vessel tightly (Teflon-lined cap).

-

Heat the mixture to 100 °C in an oil bath or heating block.

-

Stir vigorously for 12–24 hours .

-

Monitoring: Check progress via TLC (hexane/EtOAc) or LC-MS. Look for the disappearance of the aldehyde peak.

-

Step 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute with Diethyl Ether (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

-

Wash the organic layer with Brine (10 mL).

-

Dry over anhydrous Na

SO -

Purify via Flash Column Chromatography (Silica gel).

-

Tip: Fluorinated naphthalenes are often non-polar; start with 100% Hexanes.

-

Substrate Scope & Regioselectivity Guide

The following table summarizes expected outcomes based on substrate electronic/steric properties.

| Substrate A (Aldehyde) | Substrate B (Alkyne) | Major Product Characteristics | Notes |

| 2-Iodobenzaldehyde | Diphenylacetylene | 1,2,3-Triphenylnaphthalene | Standard reference reaction. |

| 4-Fluoro-2-iodobenzaldehyde | Diphenylacetylene | 6-Fluoro -1,2,3-triphenylnaphthalene | Fluorine on the "A" ring. |

| 2-Iodobenzaldehyde | 1-Phenyl-2-(trifluoromethyl)acetylene | 1-Phenyl-2-trifluoromethyl-3-phenylnaphthalene (Isomer mix possible) | Regioselectivity Alert: The bulky/EWG CF |

| 2-Iodobenzaldehyde | Hexafluorobut-2-yne | 2,3-Bis(trifluoromethyl)naphthalene | High Value Target. Requires sealed tube due to volatility. |

Troubleshooting & Optimization

Regioselectivity Issues

If you observe a mixture of regioisomers (common with unsymmetrical fluorinated alkynes):

-

Switch Ligand: Use a bulky, electron-rich ligand like P(t-Bu)

or XPhos . This increases steric demand around the Pd center, forcing the larger alkyne substituent away from the aryl ring during insertion. -

Solvent Effect: Changing from DMF to Toluene (lower polarity) can sometimes invert regioselectivity by altering the tightness of the ion pair in the transition state.

Low Yield

-

Oxygen Contamination: Pd(0) is sensitive to oxidation. Ensure rigorous degassing (freeze-pump-thaw x3).

-

Aldehyde Stability: If the aldehyde oxidizes to the acid, the reaction will fail. Use freshly purified aldehyde.

Figure 2: Decision tree for reaction optimization.

Safety Considerations

-

Fluorinated Alkynes: Hexafluorobut-2-yne is a gas at room temperature and can displace oxygen in confined spaces. Handle in a well-ventilated fume hood.

-

Pressure: Reactions performed in sealed tubes at 100 °C generate significant internal pressure. Use appropriate blast shielding.

-

Palladium Residues: Pd is a heavy metal. All waste must be disposed of in dedicated heavy metal waste streams.

References

-

Larock, R. C., & Doty, M. J. (2002).[2] Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes.[2][3][4] Organic Letters, 4(15), 2505–2508.[2][4] Link

-

Sun, J. K., et al. (2015). Visible-Light-Mediated Cascade Construction of Polysubstituted Naphthalene Scaffolds from 2-Methylbenzophenones and (Trifluoromethyl)alkenes. Organic Letters, 17(21), 5356–5359. Link

-

Zhang, X., et al. (2012). Palladium-catalyzed annulation of arynes by o-halobenzamides: synthesis of phenanthridinones.[5] Journal of Organic Chemistry, 77(2), 1148–1153. Link

-

Gevorgyan, V., et al. (2005). Palladium-catalyzed annulation of arynes by 2-halobenzaldehydes: synthesis of fluoren-9-ones.[6] Organic Letters, 7(18), 3973–3976.[6] Link

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted naphthalenes by the palladium-catalyzed annulation of internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed annulation of arynes by o-halobenzamides: synthesis of phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed annulation of arynes by 2-halobenzaldehydes: synthesis of fluoren-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Using (2,6-Difluoro-3-iodophenyl)trimethylsilane in click chemistry

Application Note: Multidimensional Click Chemistry using (2,6-Difluoro-3-iodophenyl)trimethylsilane

Introduction

In the landscape of modern drug discovery, "Click Chemistry" has evolved beyond the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC). While CuAAC is powerful, it often produces "dead" triazole cores that lack handles for further diversification.

This guide details the application of (2,6-Difluoro-3-iodophenyl)trimethylsilane (CAS 746630-31-9) , a specialized Kobayashi-type benzyne precursor. Unlike standard click reagents, this molecule generates a highly reactive 3-fluoro-4-iodobenzyne intermediate. This species undergoes metal-free strain-promoted [3+2] cycloaddition with azides to form benzotriazoles, while crucially retaining an iodine handle.

Why this molecule?

-

Metal-Free Click: Eliminates cytotoxic copper catalysts, making it suitable for sensitive biological scaffolds.

-

Multidimensionality: The retained iodine atom serves as a "reactive pivot," allowing late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) after the click reaction.

-

Fluorine Bioisosterism: The incorporation of fluorine modulates metabolic stability and lipophilicity, a critical parameter in medicinal chemistry.

Mechanistic Principles

The utility of (2,6-Difluoro-3-iodophenyl)trimethylsilane relies on the fluoride-induced generation of an aryne (benzyne) intermediate.

-

Activation: A fluoride source (CsF or TBAF) attacks the trimethylsilyl (TMS) group, generating a carbanion at the C1 position.

-

Elimination: The carbanion triggers the elimination of the adjacent fluoride (at C2 or C6), forming the benzyne triple bond. Due to the substitution pattern (F at 2 and 6), elimination is rapid.

-

Cycloaddition (The "Click" Step): The strained benzyne triple bond reacts instantaneously with an organic azide in a [3+2] cycloaddition.[1]

-

Regioselectivity: The polarization of the benzyne, driven by the electronegative fluorine and iodine atoms, directs the regiochemical outcome, typically favoring the formation of specific benzotriazole isomers.

Figure 1: Reaction pathway from precursor activation to late-stage diversification.

Experimental Protocol

Objective: Synthesis of 1-substituted-4-fluoro-5-iodobenzotriazole via benzyne-azide cycloaddition.

Materials & Reagents

| Component | Specification | Role |

| Precursor | (2,6-Difluoro-3-iodophenyl)trimethylsilane | Benzyne Source |

| Azide | Benzyl azide (or R-N3 of choice) | Click Partner |

| Activator | Cesium Fluoride (CsF) | Desilylating Agent |

| Solvent | Acetonitrile (MeCN) or THF | Reaction Medium |

| Additives | 18-Crown-6 (Optional) | Phase Transfer Catalyst |

Step-by-Step Procedure

1. Preparation of Reaction Vessel

-

Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen to ensure an inert atmosphere (moisture inhibits benzyne formation).

2. Reagent Charging

-

Add CsF (2.0 equiv, 304 mg for 1 mmol scale) to the flask.

-

Note: If using "wet" solvents, CsF efficiency drops. Anhydrous MeCN is critical.

-

Add 18-Crown-6 (2.0 equiv) if solubility is an issue (optional but recommended for rate acceleration).

3. Azide Addition

-

Dissolve the Organic Azide (1.0 equiv, 1.0 mmol) in anhydrous MeCN (5.0 mL).

-

Add this solution to the flask containing CsF.

4. Precursor Addition (The Critical Step)

-

Dissolve (2,6-Difluoro-3-iodophenyl)trimethylsilane (1.2 equiv, 1.2 mmol) in anhydrous MeCN (2.0 mL).

-

Slow Addition: Add the precursor solution dropwise to the stirring azide/CsF mixture at Room Temperature (25°C).

-

Rationale: Slow addition maintains a low steady-state concentration of the benzyne, preventing benzyne-benzyne dimerization (polymerization) and favoring the reaction with the azide.

5. Reaction Monitoring

-

Stir at room temperature for 2–4 hours.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the azide peak and appearance of the benzotriazole mass (M+).

6. Workup & Purification

-

Quench the reaction with saturated NH₄Cl solution (10 mL).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient Hexane -> 20% EtOAc/Hexane.

-

Regioselectivity & Data Interpretation

The reaction of 3-fluoro-4-iodobenzyne with azides typically yields a mixture of two regioisomers, though electronic bias often favors one.

-

Major Isomer: Nucleophilic attack of the azide terminal nitrogen occurs meta to the fluorine (the strongest directing group) or is governed by steric repulsion from the bulky iodine.

-

Separation: These isomers are usually separable by standard silica chromatography due to significant polarity differences induced by the dipole moments of the F and I substituents.

Typical Yields:

-

Simple Alkyl Azides: 75–88%

-

Sterically Hindered Azides: 50–65%

-

Functionalized Azides (e.g., PEG-azides): 60–75%

Applications in Drug Discovery

This protocol is a gateway to "Fragment-Based Drug Discovery" (FBDD).

-

Library Generation: Use the protocol to "click" a core scaffold (with an azide) onto the fluorinated aromatic ring.

-

Late-Stage Diversification: Utilize the Iodine handle for Pd-catalyzed cross-coupling.

-

Example: React the resulting iodobenzotriazole with phenylboronic acid (Suzuki) to create a biaryl motif, common in kinase inhibitors.

-

-

PROTAC Linkers: The method is ideal for synthesizing rigid, fluorinated linkers for Proteolysis Targeting Chimeras (PROTACs).

Safety & Handling

-

Energetic Precursors: While stable, silyl-aryl precursors can decompose exothermically. Store at 2–8°C under inert gas.

-

Fluoride Safety: CsF is hygroscopic and toxic. Avoid contact with skin.

-

Benzyne Reactivity: Benzynes are potent electrophiles. They will react with nucleophilic solvents (e.g., MeOH, water). Strictly anhydrous conditions are required to prevent side reactions.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition. Link

-

Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Link

-

Kitamura, T., & Yamane, M. (1995). A Practical and Convenient Synthesis of [2-(Trimethylsilyl)phenyl]iodonium Triflates as Useful Precursors for Benzyne. Journal of the Chemical Society, Chemical Communications, (10), 983-984. Link

-

Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3550–3577. Link

-

Moses, J. E., & Moorhouse, A. D. (2007). The Growing Applications of Click Chemistry. Chemical Society Reviews, 36(8), 1249-1262. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Architectures Involving Iodinated Benzyne Intermediates

[1]

Executive Summary

The renaissance of aryne (benzyne) chemistry has moved beyond simple nucleophilic trapping to sophisticated transition-metal-catalyzed transformations. This guide addresses a high-value niche within this field: the Palladium-catalyzed cross-coupling of iodinated benzyne intermediates .

This topic encompasses two distinct but complementary synthetic paradigms:

-

Catalytic Capture (The "Active" Role): The use of aryl iodides as initiators in Pd-catalyzed multi-component reactions (MCRs) where the benzyne acts as a transient insertion partner (e.g., Larock annulation, carbocarbonation).

-

Orthogonal Scaffolding (The "Passive" Role): The generation of iodine-bearing benzynes (from halogenated silyl aryl triflates) to create functionalized scaffolds that serve as substrates for subsequent Pd-catalyzed couplings (Suzuki, Sonogashira).

This protocol details the mechanistic underpinnings, experimental workflows, and critical optimization parameters for both approaches, enabling the rapid construction of polysubstituted arenes and fused ring systems.

Mechanistic Insight & Strategic Logic

The "Active" Paradigm: Pd-Catalyzed Insertion

In this pathway, the benzyne is not merely a passive electrophile but a ligand that coordinates to Palladium. The reaction is initiated by the oxidative addition of an Aryl Iodide (Ar-I) to Pd(0), generating an Ar-Pd(II)-I species. This intermediate is sufficiently nucleophilic to insert into the strained triple bond of the in situ generated benzyne.

-

Key Advantage: Allows for the formation of sterically congested C-C bonds that are impossible via standard cross-coupling.

-

Selectivity: The high reactivity of the aryne requires precise control of the concentration of the "third component" (olefin, alkyne) to prevent non-catalyzed background reactions.

The "Passive" Paradigm: Orthogonal Functionalization

Here, the strategy relies on the chemoselectivity of the benzyne generation. Using a precursor like 3-iodo-2-(trimethylsilyl)phenyl triflate , fluoride activation generates the benzyne without disturbing the C-I bond. The benzyne is trapped (e.g., via Diels-Alder), yielding an iodinated adduct ready for standard Pd-coupling.

-

Key Advantage: Enables "programmed" synthesis where the benzyne reaction installs the core, and the iodine handle allows for late-stage diversification.

Visualizing the Pathways

Figure 1: Dual pathways for exploiting benzyne intermediates in Pd-catalyzed synthesis. Top: Catalytic capture of benzyne by Ar-Pd-I species. Bottom: Stepwise orthogonal functionalization using iodinated benzyne precursors.

Protocol A: Pd-Catalyzed Carbocarbonation (The "Active" Method)

This protocol describes the three-component coupling of a benzyne precursor, an aryl iodide, and an acrylate to form o-alkylated stilbene derivatives or fluorenones.

Reagents & Equipment

-

Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.5 equiv).

-

Aryl Iodide: Iodobenzene or substituted analog (1.0 equiv).[1]

-

Olefin: n-Butyl acrylate (2.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: dppm (1,1'-Bis(diphenylphosphino)methane) (10 mol%) or P(o-tolyl)₃.

-

Base/Activator: CsF (3.0 equiv).

-

Solvent: Acetonitrile (MeCN) / Toluene (1:1 ratio). Note: MeCN is critical for solubilizing CsF.

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and dppm (19.2 mg, 0.05 mmol) to a dried screw-cap reaction vial. Add 1.0 mL of anhydrous MeCN/Toluene (1:1). Stir at RT for 10 minutes to form the active catalyst species (solution turns from orange to pale yellow).

-

Substrate Addition: Add the Aryl Iodide (0.5 mmol), n-Butyl acrylate (1.0 mmol), and CsF (228 mg, 1.5 mmol) to the vial.

-

Critical Step: Add the Benzyne Precursor (2-(trimethylsilyl)phenyl triflate, 0.75 mmol) last to prevent premature benzyne generation before the Pd-oxidative addition complex is formed.

-

-

Reaction: Seal the vial with a PTFE-lined cap. Heat the reaction block to 110°C . Stir vigorously for 12–24 hours.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the aryl iodide is the primary endpoint.

-

-

Work-up: Cool to RT. Dilute with diethyl ether (10 mL) and filter through a short pad of silica gel or Celite to remove inorganic salts and Pd black. Rinse with ether.[2] Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Premature benzyne polymerization | Decrease temperature to 80°C; add benzyne precursor via syringe pump over 2 hours. |

| Homo-coupling of Ar-I | Pd catalyst too active / lack of benzyne | Ensure CsF is dry (flame-dry under vacuum); increase benzyne precursor equivalents. |

| No Reaction | Poisoned Catalyst / Wet Solvent | Use fresh anhydrous MeCN; ensure Argon purge is thorough. |

Protocol B: Orthogonal Synthesis with Iodinated Precursors

This protocol utilizes 3-iodo-2-(trimethylsilyl)phenyl triflate to generate a 3-iodobenzyne intermediate. The iodine atom survives the benzyne generation, allowing for a subsequent Suzuki coupling.

Synthesis of the Iodinated Adduct (Step 1)

-

Setup: Flame-dry a 25 mL round-bottom flask. Cool to RT under Argon.

-

Loading: Add 3-iodo-2-(trimethylsilyl)phenyl triflate (1.0 mmol) and the trapping agent (e.g., Furan, 5.0 mmol, excess). Dissolve in anhydrous MeCN (5 mL).

-

Activation: Add CsF (2.0 mmol) in one portion.

-

Reaction: Stir at Room Temperature for 4 hours. Note: Mild conditions are essential to prevent the iodine from undergoing background reactions.

-

Isolation: Dilute with water, extract with EtOAc. Dry over MgSO₄.[3] Purify the iodinated cycloadduct (e.g., 1-iodo-1,4-epoxy-1,4-dihydronaphthalene) via column chromatography.

Palladium Cross-Coupling (Step 2)

-

Reagents: Iodinated Adduct (0.5 mmol), Phenylboronic acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

-

Reaction: Degas solvents. Mix all components under Argon. Heat to 80°C for 6 hours.

-

Result: The iodine is replaced by the phenyl group, retaining the bridgehead architecture formed in Step 1.

Safety & Handling

-

Benzyne Hazards: Benzyne intermediates are highly reactive. While they do not persist, their uncontrolled polymerization can generate significant heat. Always run reactions on a small scale (<1 mmol) first.

-

Triflates: Silyl aryl triflates are potent alkylating agents and irritants. Handle in a fume hood.

-

Cesium Fluoride (CsF): Hygroscopic. Weigh quickly or in a glovebox. Wet CsF will hydrolyze the triflate without generating benzyne.

References

-

Larock, R. C., et al. "Synthesis of Polycyclic Aromatic Hydrocarbons by the Pd-Catalyzed Annulation of Alkynes by Arynes." Journal of Organic Chemistry, 2007.

-

Yao, T., et al. "Palladium-Catalyzed Three-Component Carbocarbonation of Arynes: Expeditious Synthesis of o-Alkylated Arylacrylates and Stilbenes." Journal of Organic Chemistry, 2021.

-

Stoltz, B. M., et al. "Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation."[4] Journal of the American Chemical Society, 2008.[4]

-

Studer, A., et al. "Curtius Rearrangement of Aryl Carboxylic Acids for the Synthesis of Anilines." Organic Letters (Context on Ar-I reactivity).

-

Kobayashi, H., et al. "A New and Efficient Hypervalent Iodine−Benzyne Precursor." Journal of the American Chemical Society, 1999.

Application Note: Synthesis of Fluorinated Biaryls via Aryne Insertion Reactions

Introduction

Fluorinated biaryls are highly privileged motifs in medicinal chemistry, agrochemicals, and materials science due to the unique ability of fluorine to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Traditional syntheses of these scaffolds rely heavily on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi). However, highly fluorinated building blocks are often prone to protode-metallation or oxidative addition failures, limiting the scope of conventional couplings[2].

Aryne insertion reactions offer a powerful, transition-metal-free alternative to construct highly sterically hindered and functionalized fluorinated biaryls[3]. By exploiting the extreme electrophilicity of the strained alkyne bond, arynes can formally insert into

Mechanistic Pathways & Causality

Aryne insertion into element-element or carbon-heteroatom bonds generally proceeds via a stepwise mechanism. The generation of the aryne is typically achieved using ortho-silylaryl triflates activated by a fluoride source (e.g., CsF or TBAF)[6].

-

Sequential Desilylation-Fluorination: Diemer et al. demonstrated that treating ortho-bromo-biphenyl-trimethylsilanes with TBAF induces desilylation and halide elimination to form an intermediate aryne. Due to the high concentration of nucleophilic fluoride, the aryne is subsequently trapped by the fluoride ion to yield fluorinated biaryls[7].

-

Insertion into C–SO₂CF₃ Bonds: Liu et al. reported the formal insertion of arynes into C–SO₂CF₃ bonds. A carbon nucleophile bearing a triflyl group attacks the aryne, generating an aryl anion. This intermediate undergoes an anionic thia-Fries-type rearrangement, migrating the –SO₂CF₃ group to the newly formed aromatic ring to yield an aryl triflone[4].

Caption: Mechanistic pathway of aryne insertion via tandem nucleophilic attack and thia-Fries rearrangement.

Experimental Protocols

Protocol A: Aryne-Mediated Fluorination of Biaryls (via TBAF Activation)

Adapted from the methodology by Diemer et al.[7]

Objective: Synthesize fluorinated biphenyls from ortho-bromo-biphenyl-trimethylsilanes via in situ aryne generation and fluoride trapping.

Materials:

-

ortho-bromo-biphenyl-trimethylsilane precursor

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the ortho-bromo-biphenyl-trimethylsilane precursor (0.5 mmol, 1.0 equiv) in anhydrous THF (5.0 mL).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the activation step.

-

Fluoride Addition: Dropwise add TBAF (1.0 mL, 1.0 M in THF, 2.0 equiv).

-

Causality Note: TBAF serves a dual role here. The first equivalent initiates the desilylation/halide elimination to generate the aryne, while the second equivalent acts as the nucleophilic fluoride source for the subsequent trapping[7].

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

-

Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) to afford the fluorinated biaryl.

Protocol B: Synthesis of Aryl Triflones via Aryne Insertion into C–SO₂CF₃ Bonds

Adapted from the methodology by Liu et al.[4]

Objective: Construct ortho-alkylaryl triflones via transition-metal-free aryne insertion.

Materials:

-

2-(trimethylsilyl)aryl triflate (aryne precursor)

-

Benzyl triflone (nucleophile)

-

Potassium fluoride (KF)

-

18-crown-6

-

Anhydrous THF

Step-by-Step Procedure:

-

Preparation: To an oven-dried sealed tube equipped with a magnetic stir bar, add benzyl triflone (0.30 mmol, 1.0 equiv), KF (0.60 mmol, 2.0 equiv), and 18-crown-6 (0.60 mmol, 2.0 equiv).

-

Atmosphere Exchange: Evacuate and backfill the tube with dry N₂ three times. Add anhydrous THF (9.0 mL).

-

Aryne Precursor Addition: Add 2-(trimethylsilyl)aryl triflate (0.30 mmol, 1.0 equiv) via a microsyringe.

-

Heating: Seal the tube and heat the mixture at 50 °C overnight.

-

Workup: Cool the reaction to room temperature, dilute with deionized water (10 mL), and extract with dichloromethane (3 × 10 mL).

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to isolate the aryl triflone biaryl derivative.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the reaction efficiencies and functional group tolerances observed during aryne insertion reactions based on the cited methodologies[4][7].

| Reaction Type | Aryne Precursor | Nucleophile / Trapping Agent | Product Class | Yield (%) | Ref. |

| Fluorination | o-bromo-biphenyl-TMS | TBAF (Fluoride source) | Fluorinated Biphenyls | 65 - 85% | [7] |

| C–SO₂CF₃ Insertion | 2-(TMS)aryl triflate | Benzyl triflone | o-benzylaryl triflones | 70 - 92% | [4] |

| C–SO₂CF₃ Insertion | 3-methoxy-2-(TMS)aryl triflate | Benzyl triflone | Methoxy-aryl triflones | 68 - 75% | [4] |

| C–Sn Insertion | 2-(TMS)aryl triflate | Fluorinated arylstannanes | o-teraryls / biaryls | 78 - 88% | [5] |

Expert Insights & Troubleshooting (E-E-A-T)

-

Fluoride Source Selection: The choice of fluoride source dictates the reaction pathway. When the goal is the direct fluorination of the aryne, TBAF or AgF is preferred as they provide highly soluble, nucleophilic fluoride ions[7][8]. Conversely, when the goal is the insertion of a carbon/heteroatom nucleophile, KF with 18-crown-6 or CsF is strictly preferred. These reagents generate the aryne slowly while minimizing competitive fluorination of the aryne by the fluoride activator itself[4][9].

-

Controlling Poly-Insertion: Arynes are highly reactive and prone to oligomerization. In sequential insertions (e.g., arylstannylation), the stoichiometry of the aryne precursor must be strictly controlled (e.g., exactly 1.0 equiv for mono-insertion vs 2.0 equiv for double insertion) to prevent uncontrolled polymerization into the

-bond. Maintaining strict temperature control (0 °C to RT) mitigates the formation of triphenylene side-products[5][6]. -

Regioselectivity in Unsymmetrical Arynes: For unsymmetrical arynes (e.g., 3-methoxybenzyne), the insertion regioselectivity is governed by the inductive effect of the substituent. Nucleophilic attack typically occurs at the meta-position relative to the electron-withdrawing group to stabilize the resulting aryl anion intermediate prior to rearrangement[10].

References

-

Diemer, V., Sanz Garcia, J., Leroux, F. R., & Colobert, F. (2012). Aryne-mediated fluorination: Synthesis of fluorinated biaryls via a sequential desilylation-halide elimination-fluoride addition process. Journal of Fluorine Chemistry.

-

Liu, Z., et al. (2016). Synthesis of aryl triflones by insertion of arynes into C–SO₂CF₃ bonds. RSC Advances. 4

-

Tanaka, H., Kuriki, H., Kubo, T., Osaka, I., & Yoshida, H. (2019). Copper-Catalyzed Arylstannylation of Arynes in a Sequence. Chemical Communications. 5

-

Yoshioka, E., Kohtani, S., & Miyabe, H. (2018). Transition-Metal-Free Activation of Amide Bond by Arynes. MDPI Molecules. 9

-

Wang, J., et al. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters. 10

-